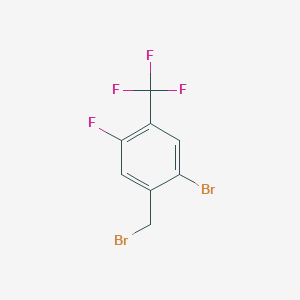![molecular formula C20H13ClFN3O2S B2719419 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1105222-77-2](/img/structure/B2719419.png)
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It is characterized by the presence of a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is substituted with a 4-chlorophenyl group at the 7-position and a 2-fluorophenylacetamide group at the 2-position .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs, which are structurally similar to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon environments in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule and the reaction conditions. As a thieno[3,2-d]pyrimidin-3(4H)-yl derivative, it might undergo reactions typical for this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the types of atoms and functional groups it contains. For instance, the presence of electronegative atoms like nitrogen, oxygen, and halogens (chlorine and fluorine) would make the molecule polar. The compound’s NMR and IR spectra provide information about its chemical structure .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Kerru et al. (2019) focused on the synthesis of novel thienopyrimidine linked rhodanine derivatives, showcasing their antimicrobial potency. Compounds in this series demonstrated significant antibacterial and antifungal activities against various pathogens, offering insights into their potential as antimicrobial agents (Kerru, Maddila, Sobhanapuram, Jonnalagadda, 2019).
Radioligand Imaging Applications
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, indicative of its application in neuroimaging and the study of neuroinflammation. This work highlights the compound's potential in diagnostic imaging and neuroscientific research (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, Katsifis, 2008).
Crystal Structure Analysis
Kang et al. (2015) explored the crystal structure of nuarimol, a pyrimidine fungicide, providing a foundation for understanding the molecular geometry and potential interactions of related compounds. This research aids in the structural analysis and design of new chemical entities with similar frameworks (Kang, Kim, Park, Kim, 2015).
Photochemical and Quantum Mechanical Studies
A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, including spectroscopic, quantum mechanical studies, and ligand-protein interactions, delves into the photo-voltaic efficiency and non-linear optical (NLO) activity. This research offers insights into the potential application of these compounds in dye-sensitized solar cells (DSSCs) and as photosensitizers (Mary, Yalcin, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).
Antinociceptive and Anti-inflammatory Properties
Research by Selvam et al. (2012) on thiazolopyrimidine derivatives demonstrated significant antinociceptive and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for pain and inflammation management (Selvam, Karthik, Palanirajan, Ali, 2012).
Future Directions
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S/c21-13-7-5-12(6-8-13)14-10-28-19-18(14)23-11-25(20(19)27)9-17(26)24-16-4-2-1-3-15(16)22/h1-8,10-11H,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGSFMOCPLHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)
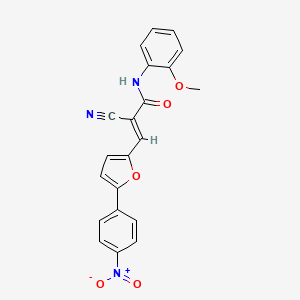
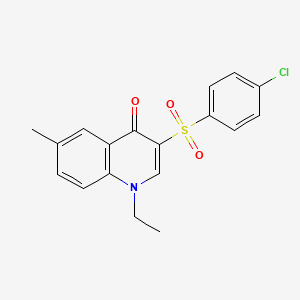

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)
![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)
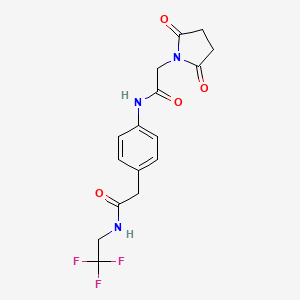
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)


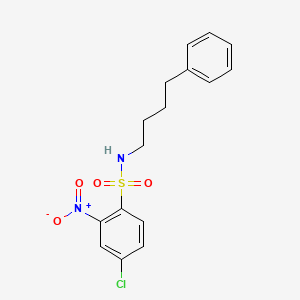
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)
